2,6-Diméthylbiphényl-4-ol

Vue d'ensemble

Description

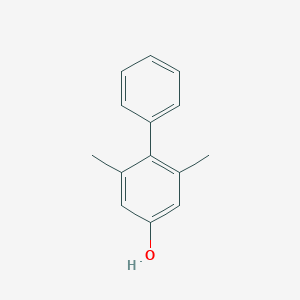

2,6-Dimethylbiphenyl-4-ol is an organic compound with the molecular formula C14H14O It is a derivative of biphenyl, featuring two methyl groups at the 2 and 6 positions and a hydroxyl group at the 4 position

Applications De Recherche Scientifique

Chemical Properties and Structure

2,6-Dimethylbiphenyl-4-ol has the molecular formula and features a biphenyl structure with two methyl groups at the 2 and 6 positions and a hydroxyl group (-OH) at the para position. This arrangement contributes to its stability and reactivity, making it suitable for various applications.

Organic Synthesis

2,6-DMBP is utilized as a building block in organic synthesis. Its biphenyl structure allows it to participate in various chemical reactions, including:

- Cross-coupling reactions: Used in the synthesis of more complex organic molecules.

- Substitution reactions: The hydroxyl group can be modified to introduce different functional groups.

Antioxidant Applications

Research indicates that 2,6-DMBP exhibits antioxidant properties, making it useful in formulations aimed at preventing oxidative degradation in materials and biological systems. This application is particularly relevant in:

- Cosmetic formulations: As a stabilizer to enhance product longevity.

- Food preservation: To prevent rancidity in oils and fats.

Biological Studies

The compound has been investigated for its potential biological activities, including:

- Antimicrobial properties: Studies suggest that compounds with similar structures may possess antimicrobial effects, indicating potential applications in pharmaceuticals.

- Biodegradation studies: Research into microbial degradation pathways of dimethylphenols highlights its role in bioremediation efforts.

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of various phenolic compounds, including 2,6-DMBP. The findings demonstrated that 2,6-DMBP effectively scavenged free radicals, suggesting its potential use as an antioxidant additive in food products .

Case Study 2: Biodegradation Pathways

Research conducted by M. neoaurum B5-4 explored the biodegradation mechanisms of dimethylphenols. The study identified key enzymes involved in the breakdown of 2,6-DMBP, providing insights into its environmental impact and potential for bioremediation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,6-Dimethylbiphenyl-4-ol can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction conditions often involve heating the mixture to around 80-100°C for several hours .

Industrial Production Methods: In an industrial setting, the production of 2,6-Dimethylbiphenyl-4-ol may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: 2,6-Dimethylbiphenyl-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of 2,6-dimethylbiphenyl-4-one.

Reduction: Formation of 2,6-dimethylbiphenyl.

Substitution: Formation of various substituted biphenyl derivatives depending on the substituent introduced.

Mécanisme D'action

The mechanism of action of 2,6-Dimethylbiphenyl-4-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. Additionally, the aromatic rings can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding .

Comparaison Avec Des Composés Similaires

2,6-Dimethylphenol: Similar structure but lacks the biphenyl moiety.

4-Methylbiphenyl: Similar biphenyl structure but with only one methyl group.

2,4-Dimethylbiphenyl: Similar biphenyl structure but with methyl groups at different positions.

Uniqueness: 2,6-Dimethylbiphenyl-4-ol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties.

Activité Biologique

2,6-Dimethylbiphenyl-4-ol, a biphenyl derivative, has garnered attention for its diverse biological activities, particularly in the context of antioxidant and antimicrobial properties. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of 2,6-Dimethylbiphenyl-4-ol features two methyl groups at the 2 and 6 positions of one phenyl ring and a hydroxyl group (-OH) at the para position of the other phenyl ring. This arrangement contributes significantly to its chemical reactivity and biological functions.

Antioxidant Properties

One of the primary biological activities attributed to 2,6-Dimethylbiphenyl-4-ol is its antioxidant capability. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress that can lead to various diseases, including cancer and cardiovascular disorders. The compound has been shown to effectively scavenge free radicals, which is essential for its application in food preservation and pharmaceutical formulations .

Mechanism of Action :

- Radical Scavenging : The hydroxyl group in 2,6-Dimethylbiphenyl-4-ol plays a critical role in its ability to donate hydrogen atoms to free radicals.

- Metal Chelation : It can bind metal ions that catalyze oxidation reactions, further enhancing its protective effects against oxidative damage .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of biphenyl derivatives, including 2,6-Dimethylbiphenyl-4-ol. It has demonstrated significant activity against various antibiotic-resistant strains of bacteria.

Case Studies :

- Antibacterial Activity : Research indicated that biphenyl derivatives exhibit potent antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, structural modifications on biphenyl compounds have led to enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values as low as 3.13 μg/mL .

- Antifungal Properties : Similar compounds have shown effectiveness against fungal pathogens, suggesting a broad-spectrum antimicrobial potential .

Comparative Analysis of Similar Compounds

To better understand the unique properties of 2,6-Dimethylbiphenyl-4-ol, it is useful to compare it with related compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2,4-Dimethyl-6-tert-butylphenol | Two methyl groups and one tert-butyl group | Antioxidant in fuels |

| 2,6-Di-tert-butylphenol | Two tert-butyl groups | Higher thermal stability |

| Butylated Hydroxytoluene (BHT) | Two butyl groups on a hydroxytoluene base | Commonly used as a food preservative |

| 2-tert-Butyl-4,6-dimethylphenol | One tert-butyl group and two methyl groups | Known for antimicrobial activity |

Propriétés

IUPAC Name |

3,5-dimethyl-4-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-10-8-13(15)9-11(2)14(10)12-6-4-3-5-7-12/h3-9,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYOXPYDCDWDMRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2=CC=CC=C2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618593 | |

| Record name | 2,6-Dimethyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100444-43-7 | |

| Record name | 2,6-Dimethyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.